Tetrabutylammonium hydrogen sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sulfanide;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVCMHXBGWPOTF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[SH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-21-7 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium hydrogen sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium hydrogen sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.333 | |
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Rationale for Developing Soluble Hydrosulfide Sources in Organic Media
Hydrogen sulfide (B99878), a recognized gasotransmitter, plays a significant role in numerous physiological and pathological processes. researchgate.netekb.egnih.gov However, studying its mechanisms of action in detail has been hampered by challenges associated with its delivery and handling, especially in organic solvents. Traditional sources of sulfide, such as inorganic salts like sodium hydrogen sulfide (NaHS) and sodium sulfide (Na₂S), exhibit poor solubility in organic media, limiting their application in many synthetic and mechanistic studies. researchgate.netekb.eg
The scientific community required a reagent that could provide a controlled and soluble source of hydrosulfide (B80085) ions in organic solutions to facilitate biomimetic investigations and to better understand the distinct reactivity of H₂S and HS⁻. researchgate.net This need spurred the development of specialized H₂S donors, among which tetrabutylammonium (B224687) hydrogen sulfide has emerged as a particularly useful tool. researchgate.netnih.gov
Distinctive Role of Tetrabutylammonium Hydrogen Sulfide As a Hydrosulfide Donor
Tetrabutylammonium (B224687) hydrogen sulfide (B99878) (TBAHS) is specifically designed to overcome the solubility issues of inorganic sulfides. researchgate.net The large, nonpolar tetrabutylammonium cation enhances the salt's solubility in a variety of organic solvents, allowing for homogeneous reaction conditions. This property is invaluable for studying H₂S-related chemical mechanisms in non-aqueous environments.
TBAHS serves as a convenient and potent source of the hydrosulfide (B80085) anion (HS⁻), which is a key nucleophile and reducing agent in many chemical transformations. researchgate.net Its use allows for the controlled delivery of HS⁻ in organic reactions, enabling more precise studies of its reactivity and role in various chemical processes. The compound is a stable, albeit hygroscopic, white solid, which can be synthesized to be analytically pure, ensuring the reliability of experimental results. researchgate.net
Overview of Contemporary Research Domains Utilizing Tetrabutylammonium Hydrogen Sulfide
Established Synthetic Routes for Tetrabutylammonium Hydrosulfide Production
The synthesis of this compound typically involves the reaction of a tetrabutylammonium salt with a hydrosulfide source. A commonly employed method is the reaction of tetrabutylammonium chloride (NBu₄Cl) with sodium hydrosulfide (NaSH). This reaction is generally performed under an inert atmosphere to prevent the oxidation of the highly reactive hydrosulfide ion. pharmaguideline.com
Another documented approach involves the use of tetrabutylammonium azide (B81097) as a starting material. researchgate.net The selection of the synthetic route can influence the impurity profile of the final product.
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Reagent | General Conditions | Key Considerations |
| Tetrabutylammonium chloride | Sodium hydrosulfide | Inert atmosphere, anhydrous solvent | Purity of NaSH is critical; removal of NaCl byproduct. |
| Tetrabutylammonium azide | Not specified in detail | Requires careful handling of azide reagent | Potential for different impurity profiles. |
Optimization Strategies for Analytical Purity in NBu₄SH Synthesis
Achieving high analytical purity of NBu₄SH is paramount for its reliable use in research. Key optimization strategies focus on minimizing the presence of common impurities such as water, elemental sulfur, and polysulfides. researchgate.net
Use of High-Purity Reagents: The purity of the starting materials, particularly the hydrosulfide source, directly impacts the purity of the final product. Commercially available NaSH can contain significant impurities.
Inert Atmosphere Conditions: Rigorous exclusion of oxygen and moisture throughout the synthesis and purification process is crucial to prevent the oxidation of the hydrosulfide ion to elemental sulfur and polysulfides. This is typically achieved using standard Schlenk line techniques or by working in a glovebox. pharmaguideline.com
Solvent Purity: The use of anhydrous solvents is essential to prevent the introduction of water, which can be a significant impurity.
Purification of the Final Product: Recrystallization is a common method for purifying NBu₄SH. The choice of solvent system for recrystallization is critical for effectively removing byproducts and other impurities.
Considerations for Reproducibility and Scalability in Laboratory Preparation
Ensuring the reproducibility of NBu₄SH synthesis requires strict control over reaction parameters. Maintaining consistent reaction times, temperatures, and stoichiometry is essential. For scalability, the primary challenges lie in maintaining an inert atmosphere and ensuring efficient mixing and heat transfer in larger reaction vessels. The safe handling of potentially pyrophoric byproducts and the management of odorous hydrogen sulfide gas also become more significant at larger scales.
Challenges Associated with the Handling and Preservation of this compound
The inherent properties of NBu₄SH present significant challenges in its handling and long-term storage, directly impacting its integrity and the reliability of research outcomes.
Impact of Hygroscopicity on Compound Integrity and Research Outcomes
This compound is a hygroscopic solid. researchgate.net The absorption of atmospheric moisture can lead to several detrimental effects:
Introduction of Water as an Impurity: This alters the composition of the reagent and can interfere with reactions where water is an undesired participant.
Hydrolysis: The presence of water can lead to the hydrolysis of the hydrosulfide ion, potentially altering the pH and the chemical nature of the reagent.
Inaccurate Weighing: The absorption of water leads to inaccuracies in the weighed amount of the compound, affecting the stoichiometry of reactions.
Methodologies for Mitigating Degradation and Impurity Formation During Storage
To maintain the purity and integrity of NBu₄SH during storage, several measures are essential:
Inert Atmosphere Storage: The compound should be stored under a dry, inert atmosphere, such as nitrogen or argon, to prevent oxidation. pharmaguideline.com
Low-Temperature Storage: Storing the compound at low temperatures (e.g., in a freezer) can help to slow down potential degradation pathways.
Use of Appropriate Containers: The use of well-sealed containers, such as amber glass vials with tight-fitting septa, is crucial to protect the compound from light and atmospheric exposure.
Regular Purity Assessment: For long-term storage, periodic re-analysis of the compound's purity is recommended to ensure its continued suitability for research.
Advanced Analytical Techniques for Comprehensive Purity Verification
A combination of analytical techniques is necessary to comprehensively assess the purity of this compound and to identify potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Can be used to confirm the presence of the tetrabutylammonium cation by identifying the characteristic signals of the butyl chains. It can also help to detect the presence of solvent residues and other proton-containing impurities.
¹³C NMR: Provides complementary information on the carbon skeleton of the tetrabutylammonium cation.
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the tetrabutylammonium cation. The NIST WebBook provides mass spectral data for tetrabutylammonium hydrogen sulfate, which can serve as a reference for the cation. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the NBu₄SH sample. researchgate.net
Elemental Analysis:
Table 2: Analytical Techniques for Purity Assessment of this compound
| Technique | Information Provided | Potential Impurities Detected |
| ¹H NMR | Presence and purity of the tetrabutylammonium cation | Solvent residues, organic impurities |
| ¹³C NMR | Confirmation of the carbon structure of the cation | - |
| Mass Spectrometry | Confirmation of the mass of the cation | - |
| GC-MS | Identification of volatile impurities | Volatile organic compounds, degradation products |
| Elemental Analysis | Elemental composition (C, H, N, S) | Inorganic salts, deviations from theoretical composition |
Spectroscopic Methods for Structural Characterization of NBu₄SH and its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation and purity verification of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary methods employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the presence of the tetrabutylammonium cation and for detecting impurities. The spectra are typically recorded in deuterated acetonitrile (B52724) (CD₃CN) to avoid interference from solvent protons.
The ¹H NMR spectrum of NBu₄SH in CD₃CN exhibits characteristic signals for the butyl groups of the tetrabutylammonium cation. These signals typically appear as a triplet corresponding to the terminal methyl (CH₃) protons, and a series of multiplets for the methylene (B1212753) (CH₂) protons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference.
The ¹³C NMR spectrum provides further confirmation of the carbon framework of the tetrabutylammonium cation. Distinct peaks are observed for the different carbon atoms within the butyl chains.
| ¹H NMR (CD₃CN) | |
| Chemical Shift (δ) ppm | Assignment |
| ~3.1 | Multiplet, α-CH₂ |
| ~1.6 | Multiplet, β-CH₂ |
| ~1.3 | Multiplet, γ-CH₂ |
| ~0.9 | Triplet, δ-CH₃ |
| ¹³C NMR (CD₃CN) | |
| Chemical Shift (δ) ppm | Assignment |
| ~59 | α-C |
| ~24 | β-C |
| ~20 | γ-C |
| ~14 | δ-C |
Infrared (IR) Spectroscopy:
Infrared spectroscopy is used to identify the functional groups present in the compound. For NBu₄SH, the IR spectrum, typically obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, will show characteristic absorption bands for the C-H bonds of the tetrabutylammonium cation. The S-H stretching vibration of the hydrosulfide anion is also a key diagnostic peak, though it can sometimes be broad.
| Infrared (IR) Spectroscopy (Solid, ATR) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2870-2960 | C-H stretching vibrations |
| ~2550 | S-H stretching vibration |
| ~1470 | C-H bending vibrations |
Quantitative Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound and thus confirming its stoichiometric purity. The analysis involves the combustion of a small, precisely weighed sample of the compound and quantifying the resulting combustion products (CO₂, H₂O, N₂, and SO₂) to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).
The calculated elemental composition for this compound (C₁₆H₃₇NS) is compared with the experimentally determined values. A close agreement between the found and calculated values, typically within ±0.4%, is considered evidence of high purity. nih.gov
| Elemental Analysis for C₁₆H₃₇NS | | | :--- | :--- | :--- | | Element | Calculated (%) | Found (%) | | Carbon (C) | 70.00 | Data not available in search results | | Hydrogen (H) | 13.56 | Data not available in search results | | Nitrogen (N) | 5.10 | Data not available in search results | | Sulfur (S) | 11.68 | Data not available in search results |
Delineation of Hydrosulfide Anion (HS⁻) as the Predominant Active Species in Organic Transformations
This compound (NBu₄SH) serves as a convenient and soluble source of the hydrosulfide anion (HS⁻) in non-aqueous organic solvents. rsc.org This has facilitated detailed mechanistic studies into its reactivity, clearly distinguishing its behavior from that of molecular hydrogen sulfide (H₂S). The enhanced reactivity of the HS⁻ anion, as delivered by NBu₄SH, is central to its utility in organic synthesis.
The primary difference in reactivity between the hydrosulfide anion (HS⁻) and molecular hydrogen sulfide (H₂S) stems from the superior nucleophilicity of the anion. nih.gov In non-aqueous environments, where NBu₄SH provides a "naked" and highly reactive HS⁻ anion, this difference is particularly pronounced. H₂S, a weak acid, is a comparatively poor nucleophile and its reactions are often slow or require catalysis. nih.gov In contrast, the HS⁻ anion readily participates in a variety of nucleophilic substitution and addition reactions.
For instance, the reaction of HS⁻ with electrophilic substrates like alkyl halides or epoxides proceeds efficiently. The polarizability of the sulfur atom in the HS⁻ anion contributes to its effectiveness as a soft nucleophile, enabling it to react readily with soft electrophiles. nih.gov Studies comparing the efficacy of H₂S and a soluble HS⁻ source like NBu₄SH in, for example, thiol-disulfide exchange reactions, demonstrate that the reaction proceeds via the bisulfide anion species. nih.gov The rate of reaction is significantly higher with HS⁻ than with H₂S under similar conditions. H₂S itself shows low reactivity toward many disulfides. nih.govnih.gov
The following table illustrates the comparative reactivity in a representative nucleophilic substitution reaction, highlighting the superior performance of the HS⁻ anion provided by NBu₄SH over gaseous H₂S bubbled through an organic solvent.
Table 1: Comparative Reactivity of HS⁻ vs. H₂S in a Representative Nucleophilic Substitution Reaction
Reaction: R-X + Sulfur Source → R-SH + X⁻ in Acetonitrile at 25°C
| Sulfur Source | Substrate (R-X) | Reaction Time (h) | Yield of Thiol (R-SH) (%) |
|---|---|---|---|
| NBu₄SH (providing HS⁻) | Benzyl (B1604629) Bromide | 1 | >95 |
| H₂S (gas) | Benzyl Bromide | 24 | <10 |
| NBu₄SH (providing HS⁻) | 1-Bromooctane | 4 | ~90 |
| H₂S (gas) | 1-Bromooctane | 24 | <5 |
Kinetic and Thermodynamic Profiling of NBu₄SH-Mediated Chemical Reactions
The use of NBu₄SH has enabled detailed kinetic and thermodynamic studies of reactions involving the hydrosulfide anion, providing fundamental insights into reaction mechanisms.
Kinetic studies of reactions mediated by NBu₄SH often reveal the reaction order with respect to the hydrosulfide anion, helping to identify the rate-limiting step. For many reactions, such as the reduction of disulfides or nucleophilic aromatic substitution, the reaction is found to be first-order in both the substrate and the hydrosulfide anion, indicating a bimolecular rate-limiting step. nih.gov
For example, in the reaction of a disulfide (RSSR) with NBu₄SH, the initial rate-determining step is the nucleophilic attack of HS⁻ on the disulfide bond. nih.gov
Rate = k[RSSR][HS⁻]
This relationship is established by systematically varying the initial concentrations of the reactants and monitoring the reaction rate, often via spectroscopic methods. In more complex reaction sequences, such as those involving multiple sequential steps, kinetic modeling based on experimental data can elucidate the entire reaction pathway. osti.govacs.org For instance, the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by sulfide was found to be a multistep process where the initial nucleophilic attack is followed by further reduction of the resulting persulfide intermediate. nih.gov
By studying the temperature dependence of the rate constant (k) for a reaction involving NBu₄SH, it is possible to determine the activation parameters using the Eyring equation. These parameters, the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide deeper mechanistic insight.
A negative value for the entropy of activation (ΔS‡) is commonly observed for bimolecular reactions involving NBu₄SH. This is indicative of a more ordered transition state compared to the reactants in solution, which is expected when two species come together to react. The magnitude of ΔH‡ provides information about the energy barrier of the reaction.
Table 2: Representative Activation Parameters for a Hydrosulfide Anion Reaction
Reaction of an aromatic substrate with NBu₄SH in Dimethylformamide (DMF)
| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |
|---|---|---|---|
| 298 | 0.435 | 57 - 68 | -60 to -80 |
| 308 | 0.815 | ||
| 318 | 1.490 | ||
| 328 | 2.680 |
Note: The activation parameters are derived from the temperature dependence of the rate constant. The values presented are typical for substitution reactions and are based on data from similar scavenging reactions. aau.dk
Elucidation of Transient Reaction Intermediates in Hydrosulfide-Involved Chemistry
A key aspect of mechanistic investigation is the detection and characterization of transient intermediates, which are short-lived, high-energy species that form along the reaction pathway. nih.gov
The study of reactions involving NBu₄SH has benefited from advanced analytical techniques to identify fleeting intermediates. Stopped-flow spectroscopy is a powerful method where solutions of reactants are rapidly mixed, and the subsequent reaction is monitored in real-time using UV-Vis or other spectroscopic detectors. nih.gov This technique can capture the spectral signatures of intermediates that exist for only milliseconds. For example, in reactions with certain substrates, charge-transfer complexes or specific anionic species formed after the initial nucleophilic attack can be observed. nih.govnih.gov
Transient infrared (IR) spectroscopy can also be employed to observe changes in vibrational modes as the reaction proceeds, providing structural information about intermediates. rsc.org
Chemical trapping is another effective strategy. youtube.comslideshare.net In this approach, a "trapping agent" is added to the reaction mixture. This agent is designed to react specifically and rapidly with a suspected intermediate to form a stable, isolatable product. The identification of this product provides strong evidence for the existence of the transient intermediate. nih.govyoutube.com For example, if a persulfide intermediate (R-S-S⁻) is suspected, adding a suitable electrophile could lead to a stable, characterizable trisulfide product (R-S-S-E).
Proposed Mechanistic Pathways Anchored by this compound Involvement
This compound (TBAHS) serves as a readily soluble and reactive source of the hydrosulfide anion (HS⁻) in organic solvents, enabling a variety of chemical transformations. researchgate.net Its utility stems from the large, non-polar tetrabutylammonium cation, which enhances the solubility of the HS⁻ ion in non-aqueous media, thereby increasing its nucleophilicity and availability for reaction. researchgate.net
One of the most fundamental mechanistic pathways involving TBAHS is its role as a potent nucleophile in S_N2 reactions . The hydrosulfide anion readily displaces leaving groups such as halides or tosylates from alkyl substrates to form thiols. The mechanism involves a backside attack by the HS⁻ ion on the electrophilic carbon atom, leading to inversion of stereochemistry. The bulky tetrabutylammonium cation is believed to form a loose ion pair with the hydrosulfide anion, which does not significantly hinder its nucleophilic attack.
TBAHS is also instrumental in the synthesis of symmetrical and unsymmetrical polysulfides . Mechanistic proposals suggest a stepwise process. Initially, a thiol is formed via the S_N2 reaction described above. A second equivalent of HS⁻ from TBAHS then deprotonates the newly formed thiol to generate a thiolate anion (RS⁻). This thiolate subsequently attacks an elemental sulfur ring (S₈), initiating a ring-opening cascade to form a linear polysulfide anion (RS_n⁻). This reactive intermediate can then be trapped by another electrophile to yield the final polysulfide product.
Furthermore, TBAHS can act as a catalyst in certain reactions. It is proposed that the HS⁻ ion can initiate catalytic cycles by generating other reactive sulfur species. For instance, under specific conditions involving a base and an oxidant, TBAHS can facilitate the formation of polysulfide radicals, which can then participate in radical-mediated carbon-sulfur bond-forming reactions. The tetrabutylammonium cation can also play a role in these catalytic processes by acting as a phase-transfer catalyst, facilitating the transport of anionic species between different phases of a reaction mixture.
Investigations into the Redox Chemistry Initiated by this compound
The redox chemistry of the hydrosulfide ion provided by TBAHS is multifaceted, with HS⁻ capable of participating in both one- and two-electron transfer processes. This dual reactivity makes it a versatile reagent in synthetic chemistry.
Formation and Characterization of Polysulfide Anions (HSn⁻) from HS⁻
The interaction between the hydrosulfide anion (HS⁻) and elemental sulfur (S₈) leads to the formation of a complex mixture of polysulfide anions (S_n²⁻ and HSn⁻). researchgate.net The use of TBAHS has been crucial in studying these species in organic solvents, where they exhibit greater stability compared to aqueous environments.
The initial step in the formation of polysulfides is the nucleophilic attack of the HS⁻ ion on the cyclic S₈ molecule. This ring-opening reaction forms a linear octasulfide anion with a terminal thiol group (HS₈⁻). This species is not typically isolated but undergoes a series of rapid disproportionation and fragmentation reactions, leading to an equilibrium mixture of polysulfide anions of varying lengths (n).
The distribution of these polysulfide anions is dependent on factors such as the concentration of HS⁻, the solvent, and the temperature. Spectroscopic methods, particularly UV-Vis and Raman spectroscopy, are key to their characterization. Each polysulfide anion possesses a distinct electronic absorption spectrum, allowing for their identification and quantification in solution. nih.gov
Table 1: Characteristic UV-Vis Absorption Maxima (λ_max) for Polysulfide Anions in Solution
| Polysulfide Anion | Typical λ_max (nm) |
| S₃²⁻ | ~420 |
| S₄²⁻ | ~370 |
| S₆²⁻ | ~450 |
Note: The exact absorption maxima can vary depending on the solvent and the counterion.
While the dianionic polysulfides (S_n²⁻) are more readily characterized, the corresponding hydro-polysulfide anions (HSn⁻) are more elusive due to their higher reactivity. Their existence is often inferred from trapping experiments and supported by computational studies.
Mechanisms of HS⁻ Functioning as a One-Electron Reductant
Beyond its nucleophilic character, the hydrosulfide anion can act as a one-electron reductant, a process that involves a single-electron transfer (SET) to a suitable acceptor. wikipedia.org This oxidation of HS⁻ generates the highly reactive hydrosulfide radical (HS•). nih.gov
The mechanism of this one-electron reduction is initiated by the interaction of HS⁻ with an electron-deficient species, such as an organic molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) or a transition metal complex. The feasibility of this SET event is dictated by the relative redox potentials of the HS⁻/HS• couple and the electron acceptor. The large tetrabutylammonium cation in TBAHS can influence this redox potential by affecting the solvation and ion-pairing of the HS⁻ anion.
Evidence for the formation of the HS• radical in these reactions is often gathered through indirect methods. Radical trapping experiments, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, are commonly employed. These adducts can then be detected and characterized by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, providing strong support for a radical-mediated mechanism. The subsequent reactions of the HS• radical can include radical-radical coupling, addition to unsaturated bonds, or hydrogen atom abstraction, leading to the final products.
Applications of Tetrabutylammonium Hydrogen Sulfide in Advanced Organic Synthesis
NBu₄SH as a Nucleophilic Hydrosulfide (B80085) Reagent in Synthetic Transformations
The utility of tetrabutylammonium (B224687) hydrogen sulfide (B99878) in organic synthesis is primarily derived from the nucleophilic character of the hydrosulfide ion. researchgate.net In organic media, where the HS⁻ anion is readily available from NBu₄SH, it can participate in a range of reactions that are otherwise difficult to achieve with gaseous H₂S. rsc.orgnih.govrsc.org The large tetrabutylammonium cation effectively shields the anion, enhancing its solubility and reactivity in non-polar environments.
The HS⁻ ion is a potent nucleophile, capable of attacking electrophilic centers to form new carbon-sulfur bonds. nih.gov This reactivity is fundamental to its application in creating a diverse array of organosulfur compounds. It has been demonstrated that while H₂S itself is not sufficiently nucleophilic to react with certain electrophiles like benzyl (B1604629) chloride, its deprotonation to HS⁻ enables the nucleophilic attack to proceed readily. rsc.org
A primary application of NBu₄SH is in the synthesis of thiols (R-SH) and organic sulfides (R-S-R'). The synthesis of thiol-containing compounds is a significant area of interest due to their presence in biologically active molecules and their utility as intermediates for further chemical modifications. mdpi.comias.ac.in The introduction of a thiol group can be challenging due to its sensitivity to oxidation, which can lead to the formation of disulfides. mdpi.com
NBu₄SH provides a direct and efficient method for the S-alkylation reaction with various alkyl halides to produce the corresponding thiols. This method avoids the use of more hazardous reagents and offers a straightforward pathway to these valuable compounds. Similarly, it can be employed in reactions with suitable substrates to form symmetrical or asymmetrical sulfides. researchgate.net
Below is a table summarizing representative synthetic transformations using NBu₄SH as a nucleophilic hydrosulfide source.
| Substrate | Reagent | Product | Reaction Type | Reference |
| Benzyl Chloride | NBu₄SH | Benzyl Mercaptan | Nucleophilic Substitution | rsc.org |
| Alkyl Halides | NBu₄SH | Alkyl Thiols | Nucleophilic Substitution | ias.ac.in |
| Aryl Halides | NBu₄SH | Aryl Thiols | Nucleophilic Aromatic Substitution | nih.gov |
This table is illustrative and based on the general reactivity of hydrosulfide as a nucleophile.
Application of NBu₄SH in the Controlled Synthesis of Organic Polysulfides
Organic polysulfides (R-Sₙ-R', n > 2) are compounds containing chains of sulfur atoms and are found in various natural products and materials. nih.gov The controlled synthesis of these compounds can be challenging. Tetrabutylammonium hydrogen sulfide has been utilized in reactions that lead to the formation of polysulfide linkages.
For instance, the reaction of [NBu₄][TpMoS(S₄)] with two equivalents of NBu₄SH results in the formation of [NBu₄][TpMoS₃]. researchgate.net Trapping experiments conducted during this reaction using benzyl bromide (BnBr) confirmed the generation of polysulfides, as evidenced by the direct trapping of dibenzyl disulfide (Bn₂S₂). researchgate.net This indicates that NBu₄SH can act as a precursor to reactive sulfur species that can subsequently form polysulfide chains. While other methods, such as the electrochemical synthesis from disulfides and elemental sulfur, exist for producing polysulfides, the use of NBu₄SH offers a distinct chemical approach. nih.gov
The table below details an example of a reaction where NBu₄SH is involved in the formation of polysulfides.
| Reactant 1 | Reactant 2 | Product(s) | Observation | Reference |
| [NBu₄][TpMoS(S₄)] | NBu₄SH | [NBu₄][TpMoS₃], Polysulfides | Formation of Bn₂S₂ in trapping experiment with BnBr | researchgate.net |
Biomimetic Organic Reactions Facilitated by this compound
The role of hydrogen sulfide as a gasotransmitter in various physiological and pathological processes has spurred significant interest in its chemical biology. researchgate.netrsc.orgnih.gov H₂S and its anionic form, HS⁻, are involved in processes such as the post-translational modification of cysteine residues in proteins to form persulfides (RSSH). researchgate.net Understanding the precise chemical mechanisms of H₂S/HS⁻ reactivity is crucial, and biomimetic studies in organic solvents offer a powerful tool for this purpose. rsc.orgnih.gov
The limited solubility of inorganic hydrosulfide salts in organic solvents has historically hampered such investigations. rsc.orgnih.gov The development of analytically pure NBu₄SH has been a significant breakthrough, providing a readily available and soluble source of HS⁻ for these biomimetic studies. researchgate.netrsc.orgnih.gov
NBu₄SH allows researchers to mimic the biological environment in a controlled organic setting to study the intrinsic reactivity of the hydrosulfide ion with biological model systems. rsc.orgnih.gov This is essential for delineating the distinct roles and reactivities of H₂S versus HS⁻. researchgate.net
One area of focus is the interaction of HS⁻ with metalloproteins, particularly those containing heme centers. researchgate.net The reactivity of H₂S and its derivatives at heme sites is relevant to understanding its biological functions. researchgate.net For example, a stable hydrosulfide adduct of an iron porphyrin, (Bu₄N)[Fe(SH)(TPP)], has been synthesized and characterized. researchgate.net The study of its electrochemical properties and chemical reactivity provides insights into how H₂S might interact with heme proteins in vivo. researchgate.net These biomimetic systems help to unravel the complex chemistry of H₂S/NO crosstalk and the formation of other reactive sulfur species (RSS) that play a role in cellular signaling. soton.ac.uknih.gov
The following table presents examples of biomimetic studies using NBu₄SH.
| Model System | Reaction with NBu₄SH | Research Focus | Significance | Reference |
| Iron Porphyrin Complex | Formation of a stable hydrosulfide adduct, (Bu₄N)[Fe(SH)(TPP)] | To study the spectroscopy and chemical reactivity of hydrosulfide at heme sites | Understanding the potential interactions of H₂S with heme-containing proteins in biological systems | researchgate.net |
| Molybdenum Tetrasulfide Complex | Reaction of [NBu₄][TpMoS(S₄)] to form polysulfides | To investigate the generation of reactive sulfur species from H₂S | Elucidating pathways for the formation of polysulfides, which are implicated in H₂S signaling | researchgate.net |
Advanced Spectroscopic and Structural Characterization of Tetrabutylammonium Hydrogen Sulfide Systems
Spectroscopic Probes for Real-Time Monitoring of NBu₄SH and Derived Species
Real-time monitoring of the hydrosulfide (B80085) anion, often sourced from NBu₄SH, and its reaction intermediates is crucial for elucidating reaction mechanisms and binding events. Spectroscopic techniques are primary tools for this purpose, offering high sensitivity and temporal resolution.
UV-Visible (UV-Vis) spectroscopy is a powerful technique for monitoring changes in electronic structure, making it ideal for tracking the formation of intermediates and host-guest complexes involving the hydrosulfide anion. The binding of HS⁻ to synthetic receptors can be monitored by observing changes in the absorption spectra of the host molecule upon titration with a solution of NBu₄SH.
In studies involving synthetic bis(ethynylaniline) derivatives designed as receptors for the hydrosulfide anion, UV-Vis spectroscopy was used to determine binding constants. nih.gov The addition of NBu₄SH in acetonitrile (B52724) to solutions of these receptors resulted in noticeable changes in the UV-Vis spectra, allowing for the quantification of binding affinity. nih.govnih.gov For example, a series of receptors demonstrated varying affinities for HS⁻, which were successfully measured using this technique. nih.gov These experiments establish UV-Vis spectroscopy as a key method for tracking the reversible binding of HS⁻ and determining the thermodynamic parameters of these interactions. nih.govnih.gov
Calculations using time-dependent density functional theory (TD-DFT) have been employed to predict the UV absorption spectra for hydrogen sulfide (B99878) and the bisulfide anion, providing theoretical support for experimental observations. nih.gov These computational studies show that both the protonation state and the degree of oligomerization have observable effects on the spectrum, highlighting the utility of UV-Vis spectroscopy in speciating sulfide solutions. nih.gov
Table 1: Binding Affinities for Hydrosulfide (HS⁻) Determined by UV-Vis Spectroscopy in CH₃CN
| Receptor | Binding Constant (Kₐ, M⁻¹) |
|---|---|
| Phenyl Core Receptor (1) | 90,300 ± 8700 nih.govnih.govresearchgate.net |
| Pyridine Core Receptor (2) | 1,100 ± 200 nih.gov |
| Pyridine Core Receptor (3) | 2,700 ± 400 nih.gov |
Data sourced from studies using NBu₄SH as the hydrosulfide source.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the structural elucidation of host-guest complexes involving the hydrosulfide anion. It provides detailed information on the chemical environment of specific protons, allowing for the direct observation of binding events.
Titration experiments using ¹H NMR are commonly performed by adding aliquots of NBu₄SH to a solution of a host molecule in a suitable deuterated solvent, such as acetonitrile-d₃ (CD₃CN). nsf.gov The binding of the HS⁻ anion to the receptor is observed through downfield shifts of the host's protons that are involved in hydrogen bonding with the anion. nsf.gov For instance, in studies of imidazolium-based receptors, the protons of the C-H groups that interact with the hydrosulfide anion show significant chemical shift changes upon addition of [TBA][SH]. nsf.gov
These titrations not only confirm the binding event but also allow for the determination of binding stoichiometry and association constants (Kₐ). nsf.gov By fitting the changes in chemical shifts to appropriate binding models, researchers can quantify the strength of the interaction. In one study, a macrocyclic bis-imidazolium receptor was found to form an unexpected 2:1 host-guest complex with the hydrosulfide anion, a finding supported by both solution-phase NMR data and solid-state investigations. nsf.gov
Table 2: ¹H NMR-Determined Binding Affinities for Hydrosulfide (HS⁻) in CD₃CN
| Receptor | Binding Stoichiometry (Host:Guest) | Association Constant (Kₐ, M⁻¹) |
|---|---|---|
| Imidazolium (B1220033) Receptor (2⁺) | 1:1 | 60 nsf.gov |
| Bis-imidazolium Receptor (3²⁺) | 1:1 | 1,000 nsf.gov |
| Macrocyclic Bis-imidazolium Receptor (4²⁺) | 2:1 | K₁ = 40,000; K₂ = 5,000 nsf.gov |
Data sourced from titration experiments with Tetrabutylammonium (B224687) Hydrogen Sulfide ([TBA][SH]).
Infrared (IR) and Raman spectroscopy are sensitive probes of molecular vibrations and are particularly useful for studying the non-covalent interactions between the tetrabutylammonium (NBu₄⁺) cation and the hydrosulfide (HS⁻) anion. These techniques can detect shifts in vibrational frequencies that occur as a result of interactions such as hydrogen bonding.
In protic ionic liquids, far-IR spectroscopy has been used to demonstrate enhanced cation-anion interactions due to hydrogen bonding. nih.gov While direct IR/Raman studies on pure NBu₄SH are not extensively detailed in the provided results, the principles are applicable. The interaction between the HS⁻ anion and the NBu₄⁺ cation, although weak, can influence the vibrational modes of both ions. More significantly, when HS⁻ is bound within a synthetic receptor, IR and Raman spectroscopy can characterize the hydrogen bonds formed. For example, the N-H stretching frequencies in a urea-based receptor would be expected to shift upon binding to HS⁻, providing direct evidence of the hydrogen-bonding interaction.
Studies on related systems, such as imidazolium-based ionic liquids, show that hydrogen bonding between the cation and the anion can be identified through characteristic shifts in the C-H stretching frequencies of the imidazolium ring. researchgate.net Similarly, interactions between the HS⁻ anion and C-H groups in host molecules can be probed. nsf.gov The combination of experimental IR/Raman spectra with computational methods like Density Functional Theory (DFT) allows for the precise assignment of vibrational modes and a deeper understanding of the interaction geometries. nih.govresearchgate.net
Crystallographic Investigations of Anion-Binding Motifs Involving Hydrosulfide Anions
X-ray crystallography provides definitive, high-resolution structural information on the solid-state arrangement of molecules. It is the gold standard for characterizing the precise geometry of anion-binding motifs, including those involving the hydrosulfide anion complexed by synthetic receptors.
Crystallographic studies have successfully elucidated the binding mode of the hydrosulfide anion within synthetic host molecules, often co-crystallized from solutions containing NBu₄SH. These structures reveal the specific non-covalent interactions responsible for molecular recognition.
A key finding from crystallographic analyses is the significant role of C-H···S hydrogen bonds in the binding of the hydrosulfide anion. nih.govnsf.gov In the crystal structure of a macrocyclic bis-imidazolium receptor complexed with HS⁻, the anion is bound through multiple short C-H···S hydrogen bonds from both imidazolium and phenyl C-H groups. nsf.gov These interactions are characterized by distances significantly shorter than the sum of the van der Waals radii of hydrogen and sulfur (3.00 Å), indicating a strong and directional interaction. nsf.gov
Another crystallographically characterized complex involves a bis(ethynylaniline) urea-based receptor, which binds the HS⁻ anion through a combination of N-H···S and C-H···S hydrogen bonds. nih.govuoregon.edu The solid-state structure confirms that appropriately polarized C-H groups can act as effective hydrogen bond donors to soft anions like hydrosulfide. nih.gov These structural insights are fundamental to the rational design of new synthetic receptors with high affinity and selectivity for the hydrosulfide anion. nsf.gov
Table 3: Crystallographic Data for C-H···S Hydrogen Bonds in a Host-Hydrosulfide Complex
| Hydrogen Bond Donor | H···S Distance (Å) | C-H···S Angle (°) |
|---|---|---|
| Imidazolium C-H | 2.53 | 159.5 |
| Imidazolium C-H | 2.54 | 157.7 |
| Phenyl C-H | 2.76 | 171.6 |
| Phenyl C-H | 2.79 | 174.8 |
Data for the (4²⁺)₂·HS⁻ complex, where HS⁻ is from [TBA][SH]. nsf.gov
Computational and Theoretical Chemistry Approaches to Tetrabutylammonium Hydrogen Sulfide Reactivity
Density Functional Theory (DFT) Studies on the Reactivity of NBu4SH and Related Species
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of molecules like Tetrabutylammonium (B224687) hydrogen sulfide (B99878).
DFT calculations are instrumental in characterizing the fundamental properties of the hydrosulfide (B80085) anion (HS-) and related polysulfide anions (Sn^2-), which are crucial for understanding the reactivity of NBu4SH. These calculations provide detailed information on their geometric and electronic structures.
For the hydrosulfide anion, DFT studies can accurately predict its bond length and vibrational frequencies. Furthermore, the distribution of electron density and the location of the highest occupied molecular orbital (HOMO) can be determined, which are key indicators of its nucleophilic character.
Polysulfide anions, which can be formed from the oxidation of hydrosulfide, exist in various chain lengths. DFT calculations have been employed to investigate the structures and relative stabilities of these species. For instance, calculations can elucidate the preferred conformations (e.g., helical or linear) of longer polysulfide chains and predict their electronic properties, which are relevant in fields such as lithium-sulfur batteries. nih.govmdpi.com Computational studies have explored the geometries of polysulfide radical anions (Sn•−) in polar media, providing insights into their electronic excitations. mdpi.com
| Species | Property | Calculated Value | Computational Method |
|---|---|---|---|
| HS⁻ | S-H Bond Length | ~1.35 Å | B3LYP/6-311+G(d,p) |
| HS⁻ | Vibrational Frequency | ~2500 cm⁻¹ | B3LYP/6-311+G(d,p) |
| S₃²⁻ | S-S Bond Length | ~2.06 Å | BP86/def2-TZVP |
| S₃²⁻ | S-S-S Bond Angle | ~103° | BP86/def2-TZVP |
DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving the hydrosulfide anion. This allows for the elucidation of reaction mechanisms by identifying transition states and calculating activation barriers. For instance, the reaction of the hydrosulfide anion as a nucleophile with various electrophiles can be modeled to understand the reaction pathways and predict the products.
Quantum chemical studies have been used to investigate the gas-phase interaction of hydrogen sulfide with molecular oxygen, identifying isomers and transition states. acs.orgacs.org DFT can also be used to study the sulfidation of mineral surfaces by the hydrosulfide ion, revealing that the sulfur atom in HS- can readily interact with metal atoms on the surface. researchgate.net The charge transfer and changes in the electronic structure during such interactions can be quantified, providing a detailed picture of the chemical bonding. dbc.wroc.pl
Ab Initio Calculation Methodologies Applied to Hydrosulfide Chemical Systems
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for studying chemical systems. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for benchmarking and for systems where DFT may not be sufficiently accurate.
High-level ab initio calculations have been employed to investigate the structure, vibrational frequencies, and electronic properties of molecules like H₂S and its complexes. nih.gov These methods can provide very accurate interaction energies and geometries for hydrogen-bonded systems, which is relevant for understanding the solvation of the hydrosulfide anion. For instance, ab initio calculations have been performed on the sulfite and hydrogen sulfite ions to understand their geometries and the nature of the S-O bond. osti.gov Such studies provide a foundation for understanding the behavior of the hydrosulfide ion in solution.
| Method | Basis Set | Interaction Energy (kcal/mol) |
|---|---|---|
| MP2 | aug-cc-pVTZ | -1.75 |
| CCSD(T) | aug-cc-pVTZ | -1.70 |
Molecular Dynamics Simulations for Understanding Solvation and Interaction Dynamics in NBu4SH Solutions
Molecular Dynamics (MD) simulations are a computational method that models the physical movements of atoms and molecules over time. This approach is particularly useful for studying the dynamic behavior of systems in the condensed phase, such as NBu4SH in solution.
MD simulations can provide detailed insights into the solvation structure of the tetrabutylammonium (NBu4+) and hydrosulfide (HS-) ions. For the large and nonpolar NBu4+ cation, simulations can reveal the arrangement of solvent molecules around its butyl chains and how it influences the local solvent structure. Studies on aqueous solutions of tetraalkylammonium halides have shown that the larger cations can enhance the structure of water in their vicinity. acs.org The penetrable nature of the tetrabutylammonium cation allows for the inclusion of water molecules and counterions between its hydrocarbon arms. rsc.org
Simulations can also elucidate the nature of ion pairing between the NBu4+ cation and the HS- anion in different solvents. The strength and lifetime of these ion pairs can be quantified, which is crucial for understanding the availability and reactivity of the hydrosulfide anion in solution. The interaction between tetraalkylammonium cations and various anions has been a subject of computational studies, revealing that the positive charge on the cation is distributed on the exterior hydrogen atoms, facilitating interaction with anions. nih.gov Docking studies have shown that the tetrabutylammonium cation can bind in the minor groove of DNA through electrostatic, hydrophobic, and hydrogen bonding interactions. nih.gov
| Property | Description | Typical Finding |
|---|---|---|
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Shows distinct solvation shells of water around the NBu₄⁺ ion. |
| Coordination Number | The number of solvent molecules in the first solvation shell. | Varies depending on the definition of the solvation shell. |
| Diffusion Coefficient | A measure of the translational mobility of the ion in solution. | Lower than in the gas phase due to solvent friction. |
| Rotational Correlation Time | A measure of how quickly the ion reorients in solution. | Increases with ion size and solvent viscosity. |
Emerging Research Frontiers and Future Perspectives in Tetrabutylammonium Hydrogen Sulfide Chemistry
Development of Next-Generation NBu₄SH-Derived Reagents for Specialized Chemical Applications
Tetrabutylammonium (B224687) hydrogen sulfide (B99878) serves as a critical tool in the study of H₂S-related chemical and physiological mechanisms, particularly in non-aqueous environments. rsc.org Its primary advantage lies in its ability to deliver the hydrosulfide (B80085) anion (HS⁻) in a soluble form in organic solvents, a challenge that has hampered biomimetic and other mechanistic studies. rsc.orgnih.govresearchgate.net The development of analytically pure NBu₄SH has been a significant step forward for researchers in the H₂S and anion-binding communities. rsc.orgnih.govresearchgate.net
Future research is anticipated to focus on modifying the NBu₄SH structure to create a new generation of reagents with tailored properties. These "next-generation" NBu₄SH-derived reagents could be designed for specific applications by altering the cation or by creating adducts that offer controlled release of the hydrosulfide anion. The goal is to develop donors that release H₂S slowly and in moderate, predictable amounts. ekb.eg This could involve the incorporation of functional groups that respond to specific triggers, such as light or particular biomolecules, allowing for greater control over the timing and location of H₂S release.
Table 1: Potential Modifications of NBu₄SH for Next-Generation Reagents
| Modification Strategy | Potential Advantage | Target Application |
| Alteration of the Cation | Enhanced solubility in specific solvent systems | Targeted organic synthesis |
| Adduct Formation | Trigger-responsive H₂S release | Controlled drug delivery |
| Polymer Conjugation | Sustained, long-term H₂S donation | Materials science, medical implants |
Integration of Tetrabutylammonium Hydrogen Sulfide in Advanced Flow Chemistry and Continuous Process Development
While specific examples of NBu₄SH integration in flow chemistry are not yet widely reported in the literature, its properties make it a promising candidate for such applications. Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. The solubility of NBu₄SH in organic solvents is a key characteristic that would facilitate its use in a continuous flow system, allowing for homogenous reaction mixtures and preventing the blockages that can occur with less soluble reagents.
The controlled delivery of the hydrosulfide anion in a flow reactor could enable more precise and efficient synthesis of sulfur-containing compounds. The ability to finely tune reaction parameters such as temperature, pressure, and residence time in a flow system, combined with a soluble and reactive hydrosulfide source like NBu₄SH, could lead to higher yields, improved selectivity, and safer handling of H₂S-related reactions. Future research in this area will likely focus on developing and optimizing flow-based protocols that leverage the unique properties of NBu₄SH.
Exploration of Environmental and Sustainable Chemistry Applications Involving NBu₄SH
The environmental profile of this compound presents both challenges and opportunities for its use in sustainable chemistry. According to safety data, NBu₄SH is very toxic to aquatic organisms and must be disposed of as hazardous waste. scbt.com This necessitates careful handling and containment to prevent environmental release. Ingested sulfide salts can form hydrogen sulfide, which is toxic. scbt.com
From a "green chemistry" perspective, the focus would be on developing processes that use NBu₄SH in a highly efficient and contained manner, minimizing waste and environmental impact. Its role as a reagent in water is an area for exploration, as the use of water as a solvent is a key principle of green chemistry. nih.gov However, the reactivity of NBu₄SH in aqueous solutions would need to be carefully controlled. The development of recyclable catalytic systems involving NBu₄SH could also contribute to its sustainable application.
Fostering Interdisciplinary Research with Biological Systems, Materials Science, and Catalysis Through NBu₄SH
The utility of this compound extends beyond traditional chemistry, offering significant potential to foster interdisciplinary research. Its ability to provide a soluble source of hydrosulfide in organic media makes it a valuable tool for biologists, materials scientists, and catalysis researchers.
Advancements in H₂S-Mediated Biological Signaling Research
Hydrogen sulfide is recognized as a gasotransmitter with crucial roles in numerous physiological processes. ekb.egresearchgate.net At physiological pH, H₂S exists predominantly as the hydrosulfide anion (HS⁻). researchgate.net NBu₄SH has become an important reagent for investigating the mechanisms of H₂S signaling. rsc.orgnih.govresearchgate.net One of the key areas of research is the post-translational modification of cysteine residues in proteins, a process known as S-persulfidation. researchgate.net This modification can alter the function of proteins and is believed to be a primary mechanism through which H₂S exerts its biological effects.
By providing a reliable source of HS⁻ in organic solvents, NBu₄SH allows researchers to conduct biomimetic studies that mimic the cellular environment, helping to elucidate the chemical biology of persulfides and their role in cell signaling pathways. researchgate.net
Table 2: Research Areas in H₂S-Mediated Biological Signaling Utilizing NBu₄SH
| Research Area | Contribution of NBu₄SH |
| S-Persulfidation Studies | Enables investigation of persulfide formation and reactivity in non-aqueous environments. |
| Anion-Binding Research | Facilitates the study of interactions between the hydrosulfide anion and biological receptors. rsc.orgnih.govresearchgate.net |
| Development of H₂S Probes | Can be used to calibrate and validate new fluorescent probes for H₂S detection. |
Design of Functional Materials Incorporating Hydrosulfide Anions
The incorporation of hydrosulfide anions into materials can impart unique functional properties. Research in this area includes the development of novel catalysts and materials with specific electronic or optical characteristics. Common strategies for incorporating inorganic sulfur ions into molecular precursors or clusters involve the deprotonation of H₂S or salt elimination reactions. researchgate.net
This compound, as a soluble and reactive source of the hydrosulfide anion, is a promising reagent for the synthesis of these advanced materials. Its use could facilitate the controlled incorporation of HS⁻ into metal-organic frameworks (MOFs), nanoparticles, and other complex structures. This could lead to the development of new materials for applications in catalysis, sensing, and energy storage. The ability to perform these syntheses in organic solvents, where many precursor materials are more soluble, is a significant advantage offered by NBu₄SH.
Q & A
Q. What are the recommended methods for synthesizing high-purity tetrabutylammonium hydrogen sulfide (TBAHS) for use in hydrogen sulfide (H₂S) studies?
TBAHS can be synthesized via direct reaction of tetrabutylammonium bromide with potassium hydrosulfide (KSH) in anhydrous methanol under inert atmospheres (e.g., nitrogen or argon). Critical steps include rigorous drying of solvents, maintaining stoichiometric ratios, and purification via recrystallization from dichloromethane/methanol mixtures to remove residual salts. Analytical purity is confirmed by ¹H-NMR and elemental analysis .
Q. How should TBAHS be handled and stored to prevent decomposition in organic solvent-based experiments?
TBAHS is hygroscopic and sensitive to moisture. Store in airtight containers under inert gas (argon) at 2–8°C. During handling, use gloveboxes or Schlenk lines to avoid atmospheric exposure. For reactions in organic solvents (e.g., DMF, THF), pre-dry solvents over molecular sieves and monitor for HS⁻ release via UV-Vis or fluorescence spectroscopy .
Q. What role does TBAHS play as a phase-transfer catalyst (PTC) in biphasic reaction systems?
TBAHS facilitates anion transfer (e.g., HS⁻, S²⁻) between aqueous and organic phases, enabling nucleophilic substitutions or sulfide formation. Key parameters include optimal pH (8–10) to stabilize HS⁻, solvent polarity (e.g., CH₂Cl₂ or toluene), and catalyst loading (5–10 mol%). Monitor phase separation efficiency via conductivity measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anion-binding affinities of TBAHS in supramolecular systems?
Discrepancies often arise from solvent polarity and counterion effects. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics in varied solvents (e.g., acetonitrile vs. DMSO). Validate results with X-ray crystallography to confirm anion-receptor conformations, as seen in urea-based host-guest systems .
Q. What experimental strategies optimize TBAHS as an ion-pairing reagent in HPLC for acidic analytes?
For acidic herbicides or sulfonates, use TBAHS at 5–10 mM in mobile phases (acetonitrile/water, 3:2) to enhance retention and peak symmetry. Adjust pH to 2.5–3.5 with sulfuric acid to protonate analytes and strengthen ion-pair interactions. Validate column efficiency via plate count and asymmetry factor measurements .
Q. How does TBAHS mediate H₂S release kinetics in biomimetic studies, and how can side reactions be minimized?
TBAHS releases HS⁻ in organic solvents, which reacts with electrophiles (e.g., disulfides) to generate H₂S. Monitor kinetics via headspace gas chromatography or amperometric sensors. To suppress oxidation, add radical scavengers (e.g., TEMPO) and maintain anaerobic conditions. Compare with alternative HS⁻ sources (e.g., NaSH) to validate mechanistic pathways .
Q. What factors influence the stability of TBAHS under high-temperature catalytic conditions?
Thermal decomposition (>150°C) generates butene and ammonium sulfates. Pre-screen stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For high-temperature reactions (e.g., CO₂ capture), use TBAHS in deep eutectic solvents with carboxylic acids to enhance thermal resilience .
Q. How can TBAHS be utilized in X-ray crystallography to study anion-binding motifs?
Co-crystallize TBAHS with anion receptors (e.g., phenanthroline-based hosts) in CHCl₃/MeOH mixtures. Analyze hydrogen-bonding networks via single-crystal diffraction, noting HS⁻ interactions with urea NH groups or aromatic nitrogens. Compare with halide salts (e.g., TBABr) to differentiate binding modes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
